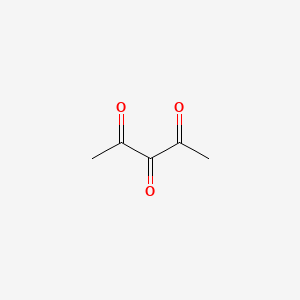

2,3,4-Pentanetrione

Description

Historical Context and Evolution of Triketone Chemistry

The study of triketones is part of the broader history of organic synthesis, which has seen chemists develop methods to construct increasingly complex molecules.

A key precursor in some synthetic routes to triketone derivatives is isonitrosoacetylacetone, also known as 3-hydroxyimino-2,4-pentanedione. The German chemist Ludwig Wolff, known for the Wolff rearrangement and the Wolff-Kishner reduction, made significant contributions in this area. numberanalytics.comthieme.de In 1902, Wolff described the reaction of isonitrosoacetylacetone with hydroxylamine (B1172632) in a cold, concentrated aqueous solution to produce the 2,3-dioxime of 2,3,4-pentanetrione. wikipedia.org This work was part of his broader investigations into the reactions of compounds with nitrogen-nitrogen bonds. thieme.de Isonitrosoacetylacetone itself can be prepared through the oxidation of 2,4-pentanedione, for instance, using sodium nitrite (B80452) under acidic conditions. chembk.com

Fundamental Reactivity Characteristics of this compound

The reactivity of this compound is largely dictated by the presence of its three carbonyl groups, making it a highly reactive molecule and a useful intermediate in various chemical reactions. ontosight.ai

One of the notable characteristics of this compound is its hygroscopic nature, readily absorbing water from the atmosphere to form a colorless hydrate (B1144303) with the formula CH₃COC(OH)₂COCH₃. wikipedia.org This hydrate has a melting point of 52 °C. wikipedia.org

The compound can undergo a variety of reactions:

Condensation Reactions: It reacts with o-phenylenediamine (B120857) to form methyl-quinoxaline-2-methylketone. wikipedia.org Another condensation reaction occurs with 2,5,6-triamino-4(3H)pyrimidinone, yielding 6-acetyl-2-amino-7-methyl-4(3H)pteridinone. wikipedia.org

Oxidation and Decomposition: When heated with oxygen, this compound oxidizes to diacetyl, acetic acid, water, and carbon dioxide. wikipedia.org Its reaction with hydrogen peroxide produces acetic acid and carbon monoxide through a cyclic intermediate. wikipedia.org Thermal decomposition, which can be catalyzed by copper sulfate (B86663), results in carbon dioxide and diacetyl. wikipedia.org

Reaction with Alkalis: Alkalis can convert it into acetic acid and formaldehyde. wikipedia.org

Free Radical Reactions: In the presence of light or organic peroxides, it can undergo free radical reactions, splitting into CH₃COCO• and CH₃CO• fragments. wikipedia.org

Reactions with Grignard Agents: It reacts with Grignard reagents like phenyl magnesium bromide. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₆O₃ wikipedia.org |

| Molar Mass | 114.100 g·mol⁻¹ wikipedia.org |

| Appearance | Red-orange oil wikipedia.org |

| Boiling Point | 60 °C at 20 mmHg wikipedia.org |

Academic Significance and Research Trajectories of this compound

This compound and its derivatives are subjects of ongoing academic research due to their versatile reactivity and potential applications.

Research has demonstrated that derivatives of this compound can be used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai For instance, the 3-oxime derivative of this compound, also known as isonitrosoacetylacetone, is a key intermediate. chembk.comlookchem.com It can be used to synthesize multidentate Schiff's bases, which have shown potential as selective growth inhibitors of Mycobacterium tuberculosis. nih.govptfarm.pl The oxime's high reactivity, stemming from its electron-deficient carbonyl groups and nucleophilic oxime moiety, allows for diverse chemical transformations like Schiff base formation, cyclization, and redox reactions.

The compound's derivatives have also been explored for their potential in the development of pesticides and herbicides in the agrochemical industry. lookchem.com Furthermore, research has investigated the synthesis of pyrazole (B372694) derivatives from this compound-3-arylhydrazones, highlighting the compound's role in creating heterocyclic structures. researchgate.net The study of the synthesis mechanism of compounds like 4-amino-3,5-dimethyl pyrazole, which can be derived from related precursors, is an active area of research, employing techniques like in-line FT-IR spectroscopy. rsc.org

Interactive Data Table: Research Applications of this compound Derivatives

| Derivative | Research Area | Potential Application |

|---|---|---|

| This compound-3-oxime | Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals chembk.comlookchem.com |

| Schiff's Bases from 3-oxime | Medicinal Chemistry | Selective inhibitors of Mycobacterium tuberculosis nih.govptfarm.pl |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

921-11-9 |

|---|---|

Formule moléculaire |

C5H6O3 |

Poids moléculaire |

114.10 g/mol |

Nom IUPAC |

pentane-2,3,4-trione |

InChI |

InChI=1S/C5H6O3/c1-3(6)5(8)4(2)7/h1-2H3 |

Clé InChI |

MVDYEFQVZNBPPH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(=O)C(=O)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2,3,4 Pentanetrione and Its Precursors

Oxidative Synthetic Pathways for 2,3,4-Pentanetrione

The synthesis of this compound is often achieved through the oxidation of more readily available dicarbonyl precursors. These oxidative pathways represent a key strategy in the formation of the central tricarbonyl core.

Oxidation of 2,4-Pentanedione with Selenium Dioxide

A well-established method for the synthesis of this compound involves the direct oxidation of 2,4-pentanedione using selenium dioxide (SeO₂). wikipedia.org This reaction, a specific example of the Riley oxidation, targets the active methylene (B1212753) group situated between the two carbonyl functionalities of the β-diketone. wikipedia.org

The mechanism of the Riley oxidation of a methylene group adjacent to a carbonyl group begins with the enol tautomer of the dicarbonyl compound attacking the electrophilic selenium center of selenium dioxide. wikipedia.org This is followed by a rearrangement and the loss of water. A subsequent attack by a water molecule at the alpha position and the liberation of red amorphous selenium results in the formation of the 1,2-dicarbonyl product, which in this case is the central carbonyl group of the this compound. wikipedia.org

Reaction Summary:

| Reactant | Reagent | Product | Reaction Type |

| 2,4-Pentanedione | Selenium Dioxide (SeO₂) | This compound | Riley Oxidation |

Catalytic Oxidation from Dicarbonyl Precursors

While direct stoichiometric oxidation methods are prevalent, research into catalytic systems for the oxidation of dicarbonyl precursors to vicinal tricarbonyl compounds is an area of ongoing interest. The development of efficient catalytic processes would offer advantages in terms of reagent use and environmental impact. While specific examples detailing the catalytic oxidation of 2,4-pentanedione to this compound are not extensively documented in readily available literature, the use of transition metal catalysts in oxidation reactions is a broad and active field of chemical research. nih.govprinceton.edu Such catalytic cycles often involve the activation of an oxidant, such as molecular oxygen or a peroxide, by a metal center, which then facilitates the oxidation of the organic substrate. In some instances, 2,4-pentanedione or its derivatives are employed as ligands for metal catalysts in various other reactions. asianpubs.org There is also research into the enzymatic oxidation of ketones, which can offer high selectivity. harvard.edu

α-Position Oxidation of β-Diketones

A general and effective strategy for the synthesis of 1,2,3-triketones is the oxidation of the α-position of β-diketones. wikipedia.org This approach focuses on the central carbon atom of the β-dicarbonyl system. One such method involves the reaction of the β-diketone with bromine to form a dibromide intermediate. This intermediate is then reacted with acetaldehyde (B116499) and subsequently hydrolyzed to yield the trione (B1666649). wikipedia.org Another approach utilizes nitrogen oxides as the oxidizing agent to achieve the transformation of the α-methylene group into a carbonyl group. wikipedia.org

Utilizing Diazo-β-Dicarbonyl Derivatives

An alternative synthetic route to this compound proceeds through the formation of an α-diazo-β-dicarbonyl intermediate. wikipedia.org This multi-step process begins with the reaction of 2,4-pentanedione with p-nitroso-N,N-dimethylaniline to generate the α-diazo derivative, 3-diazo-2,4-pentanedione. wikipedia.org The resulting diazo compound can then be converted to the desired trione through two primary pathways. In the first, the diazo derivative is reacted with triphenylphosphine, followed by hydrolysis with a sodium nitrite (B80452) solution. wikipedia.org Alternatively, the α-diazo-β-dicarbonyl compound can be treated with tert-butylhypochlorite to yield this compound. wikipedia.org

Synthetic Routes to Derivatized this compound Systems

The synthesis of derivatives of this compound, such as oximes, introduces further functionalization to the tricarbonyl scaffold. These derivatives are valuable as intermediates in the synthesis of more complex molecules.

Formation of Oxime Derivatives (e.g., this compound 3-Oxime)

The oxime derivative, this compound 3-oxime, can be synthesized through several methodologies. One of the earliest reported methods, by Ludwig Wolff, involves the reaction of hydroxylamine (B1172632) with isonitrosoacetylacetone in a cold, concentrated aqueous solution. wikipedia.org Isonitrosoacetylacetone is another name for this compound 3-oxime. nih.gov

A more direct and common contemporary method for the preparation of this compound 3-oxime is through the oxidation of 2,4-pentanedione. This is typically achieved by using a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions. rsc.org This reaction introduces the oxime functionality at the central carbon of the dicarbonyl precursor. This compound 3-oxime is described as a colorless to pale yellow crystalline powder.

Key Synthetic Pathways to this compound 3-Oxime:

| Starting Material | Key Reagents | Product |

| Isonitrosoacetylacetone | Hydroxylamine | This compound 3-Oxime |

| 2,4-Pentanedione | Sodium Nitrite (NaNO₂), Acid | This compound 3-Oxime |

Optimization of Oximation Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

The synthesis of precursors like this compound-3-oxime is a foundational step for further derivatization. This oxime can be formed by reacting 2,4-pentanedione with an oxidizing agent like sodium nitrite under acidic conditions. Another approach involves the reaction of isonitrosoacetylacetone with hydroxylamine in a cold, concentrated aqueous solution. wikipedia.org

The efficiency of oximation reactions is highly dependent on carefully controlled conditions. While specific optimization data for this compound is not extensively detailed in the provided literature, general principles of reaction optimization are directly applicable. Key parameters that are typically manipulated to enhance reaction yield and purity include pH, temperature, and the choice of solvent.

For many organic reactions, finding the optimal conditions is crucial for success. researchgate.net The pH of the reaction medium can influence the reactivity of the starting materials and the stability of the product. Temperature control is also vital; for instance, some reactions show significantly different yields when conducted at room temperature versus elevated or reflux temperatures. researchgate.net The selection of a solvent system is equally important, as the solvent can affect reactant solubility and reaction pathways. In some syntheses, a mixture of solvents, such as water and ethanol (B145695), has been found to be superior to a single solvent. researchgate.netscielo.br The optimization process involves systematically varying these parameters to find the combination that provides the best balance of conversion and selectivity. scielo.br

Table 1: General Parameters for Oximation Reaction Optimization

| Parameter | Variable | Potential Impact on Reaction |

|---|---|---|

| pH | Acidic, Neutral, Basic | Affects reactant protonation state and catalyst activity. |

| Temperature | Room Temp, 50°C, Reflux | Influences reaction rate and selectivity; higher temperatures can lead to side products. researchgate.net |

| Solvent | Water, Ethanol, Acetonitrile (B52724), Dichloromethane (B109758) | Impacts solubility of reactants and can influence reaction mechanism. scielo.br |

| Catalyst | Acid/Base | Can significantly increase the reaction rate. researchgate.net |

Synthesis of Hydrazone Derivatives (e.g., Phenylhydrazones)

Hydrazones are a significant class of derivatives obtainable from carbonyl compounds. The reaction of this compound with arylhydrazines can produce this compound-3-arylhydrazones. researchgate.net These compounds serve as versatile intermediates in the synthesis of other complex molecules. researchgate.net

The general synthesis of hydrazones involves the condensation of a carbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govresearchgate.net For example, a phenylhydrazone can be prepared by dissolving a ketone and phenylhydrazine (B124118) in a solvent like anhydrous ethanol, often with a few drops of acetic acid as a catalyst. nih.gov The mixture is typically stirred at an elevated temperature for several hours. nih.gov The progress of the reaction is monitored, and upon completion, the product is isolated, often through concentration of the reaction mixture and purification by recrystallization. nih.gov

A novel one-step synthesis has been reported for 4-arylazo-1H-1,3,5-trimethylpyrazoles, which involves the reaction of this compound-3-arylhydrazones with N,N-dimethylhydrazine. researchgate.net This reaction proceeds through an unusual demethylation process, highlighting the unique reactivity of these substrates. researchgate.net

Derivatization for Complex Ligand Systems (e.g., Phenanthrolinyl Ketone Ligands)

The derivatization of this compound is a key strategy for creating sophisticated ligands for coordination chemistry. A notable example is the synthesis of nih.govrsc.org-phenanthrolin-2-yl ketones. nih.gov

A specific synthetic protocol uses this compound-3-oxime as a starting material. nih.gov This precursor undergoes a Friedländer reaction with 8-amino-7-quinolinecarbaldehyde. The resulting intermediate is then oxidized, for example with potassium dichromate, to yield di-(phenanthrolin-2-yl)-methanone. nih.gov This ligand has been shown to complex with various metal ions, such as Palladium(II) and Ruthenium(II), forming intricate coordination compounds. nih.gov The resulting metal complexes exhibit interesting electrochemical and spectroscopic properties, which can be tuned by modifying other parts of the coordination sphere. nih.gov

Process Optimization and Reaction Control in this compound Synthesis

Effective synthesis of this compound and its derivatives relies on rigorous process optimization and reaction control. This involves not only the selection of appropriate reagents and conditions but also the careful monitoring of the reaction's progress and precise control over the amounts of substances used.

Monitoring Reaction Kinetics (e.g., TLC, HPLC)

Monitoring the progress of a chemical reaction is essential to determine its endpoint, assess its efficiency, and prevent the formation of unwanted byproducts. Thin-Layer Chromatography (TLC) is a common and effective method for this purpose. nih.gov It allows for the rapid, real-time analysis of the reaction mixture, showing the consumption of starting materials and the appearance of the product. thieme.de

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. This technique is useful for determining the conversion of reactants and the selectivity towards the desired products by analyzing aliquots sampled from the reaction mixture at different time points. scielo.br

Stoichiometric Control and Solvent Selection

Stoichiometric control, the precise regulation of the molar ratios of reactants, is fundamental to maximizing the yield of the desired product while minimizing waste. The optimal stoichiometry for a reaction is often determined experimentally by running the reaction with varying ratios of the starting materials. researchgate.net

The choice of solvent is also a critical factor that can significantly influence the outcome of a synthesis. scielo.br An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and allow for easy product isolation. In the oxidative coupling of phenylpropanoids, for example, acetonitrile was identified as a solvent that provides a good balance between reactant conversion and product selectivity, while also being a "greener" alternative to solvents like dichloromethane and benzene. scielo.br

Table 2: Key Factors in Process Optimization

| Control Parameter | Method/Technique | Purpose |

|---|---|---|

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Qualitative, real-time tracking of reaction progress. nih.govthieme.de |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of conversion and selectivity. scielo.br | |

| Stoichiometry | Experimental Variation | To determine the optimal molar ratio of reactants for maximum yield. researchgate.net |

| Solvent Selection | Comparative Studies | To find a solvent that maximizes solubility and selectivity while being environmentally acceptable. scielo.br |

Mechanistic Investigations of Nucleophilic and Condensation Reactions of this compound

The electron-deficient nature of the carbonyl carbons in this compound makes them susceptible to attack by nucleophiles. This reactivity is central to its condensation reactions with various amino compounds and its behavior in aqueous solutions.

In the presence of water, this compound undergoes a hydration reaction to form a gem-diol hydrate (B1144303). wikipedia.org This hydrate, with the formula CH₃COC(OH)₂COCH₃, is a colorless solid. wikipedia.org The formation of this hydrate is a result of the nucleophilic attack of water on the central carbonyl group, which is the most electrophilic. usu.edu This process is reversible, and an equilibrium exists between the anhydrous trione and its hydrated form.

Interestingly, when this compound reacts with hydrogen peroxide, a cyclic intermediate is formed by the addition of the hydroperoxide across the C2 and C4 carbonyl groups. This intermediate is unstable and subsequently decomposes. wikipedia.orgnih.gov

This compound readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). aau.edu.et This reaction involves the nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration to form the imine. aau.edu.et These Schiff bases can be important intermediates in the synthesis of more complex molecules and can exhibit biological activity. aau.edu.et For example, the formation of Schiff bases with amino groups in proteins can influence enzyme activity.

A significant aspect of the reactivity of this compound is its ability to undergo cyclization reactions with bifunctional nucleophiles to form various heterocyclic systems. These reactions are of considerable interest in synthetic organic chemistry.

Quinoxalines: In a condensation reaction with o-phenylenediamine (B120857), this compound yields 2-acetyl-3-methylquinoxaline. wikipedia.org In this reaction, the two adjacent carbonyl groups (at C2 and C3) react with the two amino groups of the o-phenylenediamine to form the heterocyclic ring. wikipedia.org

Pteridinones: The reaction of this compound with 2,5,6-triamino-4(3H)-pyrimidinone results in the formation of 6-acetyl-2-amino-7-methyl-4(3H)-pteridinone. wikipedia.org This demonstrates the utility of the trione in constructing more complex, fused heterocyclic systems.

Other Heterocycles: 3-Arylhydrazones of this compound have been shown to react with 1,2-diaminoethane to form 6-arylazo-2,3-dihydro-1,4-diazepines. researchgate.net

The following table summarizes some of the key cyclization reactions of this compound.

| Reactant | Product | Heterocyclic System |

| o-Phenylenediamine | 2-Acetyl-3-methylquinoxaline | Quinoxaline (B1680401) |

| 2,5,6-Triamino-4(3H)-pyrimidinone | 6-Acetyl-2-amino-7-methyl-4(3H)-pteridinone | Pteridinone |

| 1,2-Diaminoethane (with 3-arylhydrazone derivative) | 6-Arylazo-2,3-dihydro-1,4-diazepine | 1,4-Diazepine |

Redox Transformations of this compound

This compound can undergo both oxidation and reduction reactions, leading to a variety of products. These transformations highlight the versatile redox chemistry of this tricarbonyl compound.

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions.

With Hydrogen Peroxide: The reaction of this compound with hydrogen peroxide leads to the cleavage of the carbon-carbon bonds, yielding acetic acid and carbon monoxide. wikipedia.orgusu.edu This reaction is proposed to proceed via the formation of a cyclic peroxide intermediate. wikipedia.orgnih.gov

With Oxygen: When heated with oxygen, this compound is oxidized to a mixture of diacetyl, acetic acid, water, and carbon dioxide. wikipedia.org

The table below outlines the products of the oxidation of this compound with different oxidizing agents.

| Oxidizing Agent | Products |

| Hydrogen Peroxide | Acetic acid, Carbon monoxide |

| Oxygen (with heating) | Diacetyl, Acetic acid, Water, Carbon dioxide |

The reduction of this compound or its derivatives can lead to the formation of amines or other reduced species. For example, the oxime derivative of this compound can be reduced to form amines. The reduction of this compound-3-phenylhydrazone has been studied electrochemically, where it undergoes a four-electron reduction. The product of this reduction is aniline, indicating the cleavage of the hydrazone linkage. researchgate.net

Free Radical Reactions and Fragment Generation

Under the influence of light or in the presence of organic peroxides, this compound can undergo free radical reactions. wikipedia.org This process involves the homolytic cleavage of the bond between two of the carbonyl carbons, splitting the molecule into distinct radical fragments. wikipedia.org Specifically, the molecule can be slit into an acetyl radical (CH₃CO•) and a methylglyoxaloyl radical (CH₃COCO•). wikipedia.org These highly reactive fragments can then combine with intact this compound molecules or with each other to form various other ketones. wikipedia.org

Elucidation of Fragmentation and Cleavage Mechanisms Involving this compound

Thermal Decomposition Processes

The thermal decomposition of this compound leads to different products depending on the reaction conditions. When heated in the presence of a copper sulfate (B86663) catalyst, it decomposes to produce carbon dioxide and diacetyl. wikipedia.org In a different process, heating the compound in the presence of oxygen results in a mixture of oxidation products, including diacetyl, acetic acid, water, and additional carbon dioxide. wikipedia.org

Table 1: Thermal Decomposition Products of this compound

| Condition | Catalyst/Reagent | Products |

| Heating | Copper Sulfate | Carbon Dioxide, Diacetyl wikipedia.org |

| Heating | Oxygen | Diacetyl, Acetic Acid, Water, Carbon Dioxide wikipedia.org |

Oxidative Aliphatic Carbon-Carbon Bond Cleavage

This compound is susceptible to oxidative cleavage of its aliphatic carbon-carbon bonds. A notable example is its reaction with hydrogen peroxide, which results in the formation of acetic acid and carbon monoxide. wikipedia.org The proposed mechanism for this transformation involves the addition of hydrogen peroxide across the C2 and C4 carbonyl groups, forming a cyclic intermediate which then decomposes to yield the final products. wikipedia.org This type of cleavage, where a triketone reacts with hydrogen peroxide to yield two equivalents of a carboxylic acid and carbon monoxide, is a known reaction pathway for vicinal tricarbonyl compounds. wikipedia.org

Table 2: Products of Oxidative Cleavage of this compound with Hydrogen Peroxide

| Reactant | Reagent | Products |

| This compound | Hydrogen Peroxide | Acetic Acid, Carbon Monoxide wikipedia.org |

Fragmentation in Maillard Reaction Systems (e.g., Acetic Acid Formation)

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a significant source of flavor and color compounds in thermally processed foods. Acetic acid is a major degradation product formed during these reactions. nih.govimreblank.ch Studies on pentose (B10789219) and glucose-based Maillard systems show that acetic acid is primarily generated through the cleavage of key intermediates. nih.govimreblank.ch For instance, in pentose-based systems, acetic acid is mainly formed from the C-1/C-2 carbon atoms of the sugar, a pathway that supports the β-dicarbonyl cleavage of intermediates like 1-deoxypento-2,4-diulose. nih.gov

While this compound is known to fragment into smaller molecules, including acetic acid, under various thermal and oxidative conditions, its specific role as an intermediate and its subsequent fragmentation pathways within the Maillard reaction cascade are not explicitly detailed in the available literature. wikipedia.org

Substitution Reactions of this compound Derivatives

Amine Substitution on Oxime Functionality

Derivatives of this compound, particularly its oximes, can participate in substitution reactions. The parent compound can be reacted with hydroxylamine to form oxime derivatives, such as this compound-3-oxime. wikipedia.org This derivative is an important intermediate in organic synthesis and can undergo various chemical transformations, including amine substitution reactions. In such a reaction, the oxime group (-NOH) on the pentanetrione backbone can be replaced by an amine group, allowing for the synthesis of different nitrogen-containing compounds.

Elucidation of Reaction Mechanisms and Chemical Transformations

Elaboration on Specific Reactions

The hydroxyl group of the oxime in 2,3,4-pentanetrione 3-oxime, also known as 3-(hydroxyimino)pentane-2,4-dione, is amenable to alkylation, a key transformation that yields O-alkylated oxime ethers. Methylation, in particular, has been documented as a method to produce Pentane-2,3,4-trione 3-O-methyloxime. This reaction typically involves the deprotonation of the oxime's hydroxyl group by a base, creating an oximate anion which then acts as a nucleophile, attacking a methylating agent.

Detailed research findings indicate that the choice of solvent system and reagents significantly influences the efficiency and yield of the methylation process. Common methylating agents include dimethyl sulfate (B86663) (DMS) and methyl halides, while potassium carbonate (K₂CO₃) is frequently employed as the base.

The general sequence for this transformation involves the dissolution of the this compound 3-oxime in a suitable solvent, followed by the addition of a base to facilitate the deprotonation of the hydroxylamine (B1172632) moiety. Subsequently, the methylating agent is added, often dropwise and with cooling to control the reaction's exothermicity. After a period of stirring to ensure the reaction goes to completion, the mixture is quenched and the desired O-methylated product is extracted.

Systematic studies have explored various solvent systems to optimize the synthesis of Pentane-2,3,4-trione 3-O-methyloxime. The reaction has been successfully carried out in tert-butyl methyl ether (MTBE), mixtures of dimethylformamide (DMF) and MTBE, and combinations of MTBE and acetone. google.com The use of these different solvent environments demonstrates attempts to improve solubility, reaction rates, and ultimately, the yield of the final product.

The reaction is typically conducted at or around room temperature (approx. 20°C). Following the reaction, excess dimethyl sulfate is often quenched with an amine, such as diethylamine, before the workup procedure involving water addition and extraction with an organic solvent like MTBE. google.com The purity of the resulting Pentane-2,3,4-trione 3-O-methyloxime is commonly assessed by gas chromatography (GC) analysis. google.com

The following data tables summarize the findings from different methylation procedures:

Table 1: Reaction Conditions for the Methylation of this compound 3-Oxime google.com

| Method | Starting Material | Methylating Agent | Base | Solvent System | Temperature (°C) | Reaction Time (h) |

| 1 | This compound 3-oxime | Dimethyl sulfate (DMS) | Potassium carbonate | tert-Butyl methyl ether (MTBE) | ~20 | 2 |

| 2 | This compound 3-oxime | Dimethyl sulfate (DMS) | Potassium carbonate | Dimethylformamide (DMF) / MTBE | ~20 | 2 |

| 3 | This compound 3-oxime | Dimethyl sulfate (DMS) | Potassium carbonate | MTBE / Acetone | ~20 | 2 |

| 4 | This compound 3-oxime | Dimethyl sulfate (DMS) | Potassium carbonate | DMF / MTBE (Gram-scale) | ~20 | 2 |

Table 2: Yield and Purity of Pentane-2,3,4-trione 3-O-methyloxime google.com

| Method | Product | Yield of Theory (%) | Purity (GC Analysis, %) |

| 1 | Pentane-2,3,4-trione 3-O-methyloxime | 53.0 | 76.7 |

| 2 | Pentane-2,3,4-trione 3-O-methyloxime | 70.0 | 85.8 |

| 3 | Pentane-2,3,4-trione 3-O-methyloxime | 80.5 | 90.0 |

| 4 | Pentane-2,3,4-trione 3-O-methyloxime | 86.7 | Not Specified |

These results indicate that the solvent system plays a crucial role in the outcome of the reaction, with the DMF/MTBE mixture providing the highest yield in the gram-scale synthesis. google.com The alkylation of the oxime hydroxyl group is a foundational reaction, providing a pathway to a variety of derivatives with potential applications in further organic synthesis.

Supramolecular and Coordination Chemistry of 2,3,4 Pentanetrione Derivatives

Ligand Architectures Derived from 2,3,4-Pentanetrione and its Derivatives

The reactivity of the three carbonyl groups in this compound allows for the straightforward synthesis of complex ligand architectures. ontosight.ai By reacting with amines and hydrazines, oxime and hydrazone derivatives are formed, which act as efficient chelating agents for various metal ions.

Oxime derivatives of this compound, such as this compound-3-oxime, are effective multidentate ligands. ptfarm.plcymitquimica.com These ligands can be synthesized by reacting this compound with hydroxylamine (B1172632). For instance, this compound-3-oxime can be prepared through the reaction of isonitrosoacetylacetone with hydroxylamine. wikipedia.org The presence of nitrogen and oxygen donor atoms in the oxime group, in addition to the remaining carbonyl oxygens, allows these ligands to bind to metal ions in various coordination modes. This multidentate nature facilitates the formation of stable chelate rings with metal centers. The interaction of this compound-3-oxime with ethanedithioamide, for example, can result in the formation of novel multidentate Schiff's bases, highlighting the versatility of these oxime derivatives in creating complex ligand systems. ptfarm.pl

Table 1: Selected Oxime Derivatives of this compound

| Compound Name | Synonyms | Molecular Formula |

| This compound-3-oxime | 3-(Hydroxyimino)pentane-2,4-dione, Isonitrosoacetylacetone | C5H7NO3 |

| This compound-2,3-dioxime | - | C5H8N2O3 |

| 2,3,4-Pentanetrionetrioxime | - | C5H9N3O3 |

This table presents some of the oxime derivatives that can be formed from this compound.

Hydrazone derivatives of this compound are another important class of ligands, known for their versatility in coordination chemistry. jocpr.comaau.edu.et These are typically synthesized through the condensation reaction of this compound with various hydrazine (B178648) compounds. aau.edu.et The resulting hydrazone ligands possess multiple donor sites, including the azomethine nitrogen and carbonyl oxygen atoms, making them excellent chelating agents for a wide array of transition metal ions. jocpr.comajol.info The coordination flexibility of hydrazone ligands allows them to form stable complexes with diverse geometries. ajol.info For example, this compound-3-[4-[[(5-nitro-2-furyl)methylene]hydrazino]carbonyl]phenyl]-hydrazone is a known derivative with demonstrated biological activity. jocpr.comaau.edu.et

Table 2: Examples of Hydrazone Derivatives of this compound

| Compound Name | Molecular Formula | Note |

| This compound phenylhydrazone | C11H12N2O2 | A simple hydrazone derivative. |

| This compound, 3-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)hydrazone] | C16H18N4O3 | A more complex hydrazone derivative. nih.gov |

This table showcases the structural diversity achievable with hydrazone derivatives of this compound.

Synthetic Strategies for Metal Complex Formation with this compound Ligands

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. The choice of reaction conditions can influence the final structure and composition of the coordination compound.

Ligands derived from this compound have been successfully used to synthesize a variety of divalent transition metal complexes, including those of palladium(II), ruthenium(II), and nickel(II). The synthesis generally involves refluxing the ligand with a chloride or other salt of the desired metal in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net For instance, nickel(II) complexes have been formed with thiohydrazonate ligands derived from this compound. researchgate.net The resulting complexes often exhibit square-planar or octahedral geometries, depending on the coordination number of the metal ion and the nature of the ligand. researchgate.net For example, [pentanetrione 2,4-bis(thioacethydrazonato)]nickel(II) is a known complex. acs.org

Both homoleptic and heteroleptic coordination compounds can be synthesized using this compound-derived ligands. Homoleptic complexes are formed when only one type of ligand coordinates to the metal center. For example, a metal ion might be coordinated by two or three molecules of a bidentate oxime or hydrazone ligand. Heteroleptic complexes, on the other hand, contain more than one type of ligand. These can be formed by introducing other ligands, such as pyridine (B92270) or triphenylphosphine, into the reaction mixture along with the this compound derivative. The formation of heteroleptic complexes can lead to compounds with modified electronic and steric properties. The interaction of this compound-3-oxime with ethanedithioamide in different molar ratios can lead to various Schiff's bases capable of forming such complexes. ptfarm.pl

Structure-Property Relationships in this compound-Metal Complexes

Electrochemical Analysis of Metal-Based Oxidation and Ligand-Based Reduction

Electrochemical studies, such as cyclic voltammetry, provide critical insights into the electronic structure of this compound-metal complexes by identifying the potentials at which they undergo oxidation and reduction. These redox processes can be centered on the metal ion or on the ligand itself, a characteristic often influenced by the nature of the metal, its coordination environment, and the ligand's electronic structure. grafiati.comuiowa.edu

Research on ruthenium(II) complexes derived from this compound-3-oxime illustrates this dichotomy. nih.govacs.org For instance, a ligand synthesized through the reaction of this compound-3-oxime and 8-amino-7-quinolinecarbaldehyde, di-(phenanthrolin-2-yl)-methanone, forms a complex with ruthenium(II), Ru(1)(4-R-py)₂₂. Electrochemical analysis of this and related complexes revealed a metal-based oxidation process and a ligand-based reduction. nih.gov This indicates that the highest occupied molecular orbital (HOMO) is primarily located on the ruthenium center, while the lowest unoccupied molecular orbital (LUMO) is associated with the phenanthroline-based ligand system. nih.govacs.org

Similarly, investigations into copper complexes with ligands derived from this compound, such as this compound-3-phenylhydrazone, have been conducted to understand their electrochemical behavior. acs.orgresearchgate.net The redox activity in these systems is crucial for their potential applications, for example, in catalysis where the accessibility of different metal oxidation states is key. In some cases, the ligand is considered "redox-active," meaning it can actively participate in electron transfer processes beyond simply stabilizing the metal ion. uiowa.eduuq.edu.au This is particularly true for ligands that can be oxidized to form radical species, as observed in complexes of related β-diketone derivatives. uq.edu.au

The following table summarizes representative electrochemical data for a Ru(II) complex derived from a this compound-3-oxime precursor, highlighting the distinct metal- and ligand-centered redox events.

| Complex/Ligand System | Redox Process | Potential (V vs. reference) | Assignment |

| [Ru(II)(di-(phenathrolin-2-yl)-methanone)(4-R-py)₂]²⁺ | Oxidation (Eox) | Varies with 'R' | Metal-Based |

| [Ru(II)(di-(phenathrolin-2-yl)-methanone)(4-R-py)₂]²⁺ | Reduction (Ered) | Consistent | Ligand-Based |

| Cu(II) complex of this compound-3-phenylhydrazone | Redox Behavior | Studied polarographically | Complex-Based |

Data is illustrative based on findings in the literature. nih.govacs.orgacs.org

Influence of Substituents on Chelate Stability

The stability of a metal chelate is a measure of the strength of the interaction between the metal ion and the ligand. This stability is significantly influenced by the electronic and steric properties of substituents on the ligand framework. For derivatives of this compound, modifications can be made to alter the electron-donating or electron-withdrawing nature of the ligand, thereby tuning the stability of the resulting metal complex.

General principles for stabilizing metal complexes, particularly those in high oxidation states, include the use of strong donor atoms, extensive electron delocalization, optimal chelate ring sizes, and the presence of electron-donating groups on the ligand. uq.edu.au These factors directly impact the stability of the chelate.

A clear example is found in the ruthenium complexes Ru(1)(4-R-py)₂₂, where the ligand is a derivative of this compound-3-oxime. nih.govacs.org In this system, the axial pyridine ligands bear different substituents (R = CF₃, CH₃, NMe₂). The electronic nature of these substituents directly influences the ease of oxidation of the ruthenium center. Electron-donating groups (like NMe₂) make the complex easier to oxidize (facilitate oxidation), while electron-withdrawing groups (like CF₃) make it more difficult. nih.govacs.org This modulation of the metal's redox potential is a direct consequence of the substituent's effect on the electron density at the metal center, which in turn correlates with the stability of the oxidized form of the complex.

Studies on the polarographic behavior of this compound-3-phenylhydrazone and its para-substituted derivatives also highlight the role of substituents. acs.org Changes in the substituent on the phenyl ring alter the electronic properties of the hydrazone ligand, which subsequently affects the stability and electrochemical behavior of its metal chelates.

The table below demonstrates the effect of substituents on the properties related to chelate stability for a series of Ru(II) complexes.

| Substituent (R) on Axial Pyridine | Electronic Nature | Effect on Ru(II) Oxidation | Implication for Chelate Stability of Ru(III) form |

| -NMe₂ | Strong Electron-Donating | Facilitates oxidation (lowers oxidation potential) | Stabilizes the oxidized [Ru(III)] state |

| -CH₃ | Weak Electron-Donating | Intermediate effect | Intermediate stability |

| -CF₃ | Strong Electron-Withdrawing | Impedes oxidation (increases oxidation potential) | Destabilizes the oxidized [Ru(III)] state |

Data is illustrative based on findings in the literature. nih.govacs.org

These structure-property relationships are fundamental in designing bespoke metal complexes for specific applications, allowing for the fine-tuning of redox characteristics and stability through synthetic modification of the this compound derivative ligand. rsc.org

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 2,3,4-Pentanetrione Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. It provides critical insights into the electronic environment of individual atoms, enabling the differentiation of various tautomeric and isomeric forms.

Proton (¹H) NMR spectroscopy is particularly effective for investigating the tautomeric equilibria in derivatives of this compound. For instance, in the case of 3-phenylazo-2,4-pentanedione, ¹H NMR studies can help in understanding the balance between enol-azo, keto-azo, and hydrazo forms. The chemical shifts of protons involved in intramolecular hydrogen bonds are especially informative. For example, the proton of the N-H group in the hydrazone form of 3-[-2-(1,5-dimethy-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) hydrazilidine]1,3-dione-1,3-diphenylpropane (HPDP) appears at a downfield chemical shift of 13.20 ppm, which is indicative of strong intramolecular hydrogen bonding. ajol.info The presence and position of such signals can provide quantitative data on the relative abundance of each tautomer in different solvent environments. researchgate.net

The choice of solvent can significantly influence the tautomeric equilibrium. Studies on similar β-dicarbonyl compounds have shown that polar solvents tend to stabilize the keto tautomer due to favorable intermolecular interactions. orientjchem.org In deuterated solvents like DMSO-d₆, the effect of solvent polarity on the equilibrium can be systematically studied using ¹H NMR.

Table 1: Illustrative ¹H NMR Chemical Shifts for Tautomeric Analysis

| Functional Group | Typical Chemical Shift (ppm) | Significance |

|---|---|---|

| Enolic OH | 12.0 - 16.0 | Indicates presence of enol-azo tautomer, often involved in hydrogen bonding. |

| Hydrazo NH | 10.0 - 14.0 | Characteristic of the hydrazone tautomer, downfield shift suggests strong intramolecular H-bonding. ajol.info |

| Methyl Protons (CH₃) | 2.0 - 3.5 | Chemical shift can vary depending on the electronic environment of the adjacent carbonyl or pyrazole (B372694) ring. ajol.info |

| Aromatic Protons | 6.5 - 8.5 | Provides information on the phenyl group and its electronic interaction with the azo/hydrazone moiety. |

Multinuclear NMR for Azo-Hydrazone Tautomerism Studies

While ¹H NMR is valuable, multinuclear NMR, including ¹³C and ¹⁵N NMR, offers a more comprehensive understanding of the azo-hydrazone tautomerism. researchgate.netresearchgate.net These techniques provide direct information about the carbon skeleton and the nitrogen atoms involved in the tautomeric system.

¹³C NMR spectroscopy can distinguish between the carbonyl carbons of the keto form and the enolic carbons of the enol form. researchgate.net For example, in this compound 3-phenylhydrazone, the chemical shifts of the carbon signals have been assigned to elucidate its structure. researchgate.netcas.czcapes.gov.br

¹⁵N NMR is particularly powerful for studying azo-hydrazone tautomerism because the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (azo, -N=N-, vs. hydrazone, -NH-N=C<). researchgate.netresearchgate.net Studies on various azo dyes have demonstrated that ¹⁵N NMR is a reliable tool for determining the position of the tautomeric equilibrium. researchgate.net The coupling constants, such as ¹J(¹⁵N,¹H), can further confirm the presence of a hydrazone N-H bond. researchgate.net For compounds like this compound 3-phenylhydrazone, ¹⁵N NMR spectra, measured in deuteriochloroform, have been instrumental in its characterization. researchgate.netcapes.gov.brdntb.gov.ua

Table 2: Key Multinuclear NMR Parameters for Tautomerism Studies

| Nucleus | Parameter | Significance |

|---|---|---|

| ¹³C | Chemical Shift (δ) | Differentiates between C=O (keto) and C-OH (enol) carbons. researchgate.net |

| ¹⁵N | Chemical Shift (δ) | Distinguishes between azo (-N=N-) and hydrazone (-NH-N=) nitrogens. researchgate.netresearchgate.net |

| ¹⁵N | Coupling Constant (¹J(¹⁵N,¹H)) | Confirms the presence of N-H bond in the hydrazone tautomer. researchgate.net |

Infrared Spectroscopic Analysis of this compound and its Derivatives

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the nature of chemical bonds in this compound and its derivatives. It is particularly useful for analyzing carbonyl groups and hydrogen bonding associated with different tautomeric forms.

The IR spectrum of a this compound derivative is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. udel.edu The position of these bands is sensitive to the electronic and steric environment of the carbonyl group. For instance, in this compound-3-oxime, a strong stretching vibration for the C=O group is observed at 1722 cm⁻¹. rsc.org Conjugation with a double bond or an aromatic ring typically shifts the carbonyl absorption to a lower frequency (1685-1666 cm⁻¹). udel.edu In derivatives like 3-[-2-(1,5-dimethy-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) hydrazilidine]1,3-dione-1,3-diphenylpropane (HPDP), distinct carbonyl stretching frequencies for the benzoyl and pyrazolone (B3327878) moieties are observed in the range of 1820-1690 cm⁻¹ and 1670-1630 cm⁻¹, respectively. ajol.info

Table 3: Typical Carbonyl (C=O) Stretching Frequencies in this compound Derivatives

| Compound Type | C=O Stretching Frequency (cm⁻¹) | Notes |

|---|---|---|

| Aliphatic Ketones | ~1715 | Standard frequency for a saturated ketone. udel.edu |

| α,β-Unsaturated Ketones | 1685-1666 | Lower frequency due to conjugation. udel.edu |

| This compound-3-oxime | 1722 | Reflects the electronic environment of the trione (B1666649) system. rsc.org |

| HPDP (Benzoyl C=O) | 1820-1690 | Range observed for the benzoyl carbonyl group. ajol.info |

| HPDP (Pyrazolone C=O) | 1670-1630 | Characteristic stretching for the pyrazolone ring carbonyl. ajol.info |

Vibrational Analysis of Tautomeric Forms (Keto-Enol, Azo-Hydrazone)

IR spectroscopy provides clear evidence for the existence of different tautomers. In the case of keto-enol tautomerism, the enol form is characterized by a broad O-H stretching band in the region of 3300–2500 cm⁻¹ and a C=C stretching band. orientjchem.orglibretexts.org For 1,3-diketones, intramolecular hydrogen bonding in the enol form can broaden and shift the carbonyl absorption to lower wavenumbers (1640–1580 cm⁻¹). udel.edu

For azo-hydrazone tautomerism, the hydrazone form is identified by the presence of an N-H stretching vibration, typically appearing as a broad band between 3311–3422 cm⁻¹. ajol.info The absence of an enolic C-O group band and the presence of the N-H stretch confirms the formation of a hydrazone rather than an azo-enol tautomer. ajol.info In 3-phenylazo-2,4-pentanedione (PAPD), theoretical calculations and spectroscopic data suggest that the hydrazone form is the most stable. researchgate.net The IR spectra of such compounds are complex, but they offer definitive proof of the predominant tautomeric form in the solid state. researchgate.netresearchgate.net

Table 4: Characteristic IR Frequencies for Tautomeric Forms

| Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| Keto | C=O stretch | 1725-1666 | Indicates the presence of a carbonyl group. udel.edu |

| Enol | O-H stretch (broad) | 3300-2500 | Characteristic of the hydroxyl group in the enol form. libretexts.org |

| Enol | C=C stretch | ~1600 | Indicates the carbon-carbon double bond of the enol. |

| Hydrazo | N-H stretch | 3422-3211 | Confirms the presence of the hydrazone tautomer. ajol.info |

| Azo | N=N stretch | ~1400-1450 | Often weak and can be difficult to assign definitively. |

X-ray Crystallographic Structural Determinations of this compound Compounds

For example, the crystal structure of this compound-3-[4-[[(5-nitro-2-furyl)methylene] hydrazine] carbonyl]phenyl]-hydrazone has been investigated in the context of its antibacterial activity. iucr.orgjocpr.com Such studies confirm the molecular geometry and the predominant tautomeric form in the solid state. In many azo-coupled β-dicarbonyl compounds, the hydrazone form is found to be the more stable tautomer in the crystalline state, often stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net

X-ray diffraction studies on azo-enaminones, which are structurally related to derivatives of this compound, have shown that these compounds can exist as dimers in the solid state, held together by intermolecular hydrogen bonds. researchgate.net The analysis of crystal packing reveals how molecules arrange themselves, which can influence their physical properties. In some cases, the presence of specific functional groups, like a bulky tert-butyl group, can hinder the formation of planar systems and affect the tautomeric equilibrium. researchgate.net

Table 5: Illustrative X-ray Crystallographic Data for a Related Hydrazone Derivative

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. iucr.org |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. iucr.org |

| a (Å) | 10.1354 (8) | Unit cell dimension. iucr.org |

| b (Å) | 10.550 (1) | Unit cell dimension. iucr.org |

| c (Å) | 15.6055 (12) | Unit cell dimension. iucr.org |

| β (°) | 96.680 (7) | Unit cell angle. iucr.org |

| Dihedral Angle between Rings | 33.4 (2)° | Indicates the relative orientation of planar parts of the molecule. iucr.org |

| C—N—N—C Torsion Angle | 167.5 (4)° | Describes the twist around the N-N bond, indicating a slight deviation from planarity. iucr.org |

Confirmation of Coordination Geometries and Ligand-Metal Ratios

Derivatives of this compound, particularly its oximes and Schiff bases, are effective chelating agents that form stable complexes with a variety of metal ions. cymitquimica.com Techniques such as X-ray crystallography are fundamental in definitively confirming the coordination geometry and the ligand-to-metal stoichiometry in these complexes.

Studies on related β-diketone and triketone ligands demonstrate their versatility in forming complexes with diverse geometries. For instance, iron(III) complexes with pentadentate Schiff base ligands have been shown to adopt either octahedral or trigonal bipyramidal geometries depending on the specific ligand structure and reaction conditions. aau.edu.et The ligand-to-metal ratio in such complexes is commonly found to be 1:1. aau.edu.et Similarly, divalent metal complexes of manganese, iron, and cobalt with related dihydrazide ligands have been assigned trigonal bipyramidal geometries. researchgate.net The specific coordination environment is dictated by factors including the nature of the metal ion, the donor atoms of the ligand (e.g., N, O, S), and the steric constraints imposed by the ligand framework. researchgate.netuq.edu.au

| Complex Type | Metal Ion | Proposed Geometry | Ligand:Metal Ratio | Reference |

| Fe(III) Schiff Base Complex | Fe(III) | Octahedral | 1:1 | aau.edu.et |

| Fe(III) Schiff Base Complex | Fe(III) | Trigonal Bipyramidal | 1:1 | aau.edu.et |

| Divalent Metal Dihydrazide Chelates | Mn(II), Fe(II), Co(II) | Trigonal Bipyramidal | Not Specified | researchgate.net |

| Copper(II) Hydrazone Complex | Cu(II) | Square-Planar | 1:1 | researchgate.net |

Solid-State Structural Elucidation of Tautomeric Preferences

Derivatives of this compound, such as hydrazones, can exist in different tautomeric forms, most commonly the azo and hydrazone forms. dergipark.org.tr Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the predominant tautomer in the solid state.

Research on the azo-coupling products of similar β-enaminones has shown that the tautomeric equilibrium can be significantly different in the solid state compared to in solution. researchgate.net In one study, X-ray diffraction analysis revealed that the products exist predominantly in the azo form in the solid state. researchgate.net The preference for a specific tautomer in the crystal lattice is governed by intermolecular forces, particularly hydrogen bonding, and crystal packing effects. The presence of bulky substituents can also influence tautomeric preference by hindering the formation of planar conjugated systems required for certain tautomeric forms. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy is a key technique for investigating the electronic structure of this compound and its derivatives, especially those that are chromogenic.

Investigation of Conjugation Effects in Chromogenic Derivatives

The intense orangy-red color of this compound is attributed to its extended system of conjugated carbonyl groups. wikipedia.org When this compound is converted into chromogenic derivatives, such as hydrazones, the extent of the π-conjugated system often increases. dergipark.org.trresearchgate.net This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) in the UV-Vis spectrum.

Studies on phenylhydrazo derivatives of the related pentane-2,4-dione show that the position of λmax is sensitive to substituents on the phenyl ring. researchgate.net Electron-donating or electron-withdrawing groups alter the electronic distribution within the conjugated system, thereby modulating the energy of the electronic transitions and the observed color. This principle is widely used in the design of chemical sensors, where the binding of a metal ion can alter the conjugation and produce a measurable color change. dergipark.org.trresearchgate.net

| Compound/Derivative | Conjugated System | Expected λmax Shift | Reference Principle |

| This compound | C=O conjugated system | Baseline | wikipedia.org |

| Hydrazone Derivative | Extended π-conjugation | Bathochromic (Red Shift) | researchgate.net |

| Metal Complex of Derivative | Altered conjugation upon binding | Hypsochromic or Bathochromic | researchgate.net |

Spectroelectrochemical Characterization of Metal Complexes

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemical techniques like cyclic voltammetry to study the electronic properties of metal complexes as they undergo redox reactions. This method allows for the characterization of species generated at different oxidation states.

For instance, the characterization of copper(II) complexes with ligands derived from acetylacetone (B45752) and benzohydrazide (B10538) involved both UV-Vis spectroscopy to monitor DNA binding and electrochemical methods to study redox behavior. researchgate.net A reported cyclic voltammogram for a copper complex showed that it underwent a four-electron-two-proton oxidation process. researchgate.net By applying a specific potential to the complex and simultaneously recording the UV-Vis spectrum, one can obtain the spectrum of the oxidized or reduced species (e.g., a Cu(III) or Cu(I) complex). This provides valuable information on the nature of the orbitals involved in the redox process (metal-centered vs. ligand-centered) and the stability of different oxidation states.

In-line Spectroscopic Monitoring of this compound Reactions

Real-time monitoring of chemical reactions provides crucial data on reaction kinetics, mechanisms, and the detection of transient intermediates.

Application of In-line FT-IR for Reaction Kinetics and Intermediates

In-line Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real time. By inserting an FT-IR probe directly into a reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption and product formation.

A known reaction of this compound is its oxidation by hydrogen peroxide, which yields acetic acid and carbon monoxide. usu.edu This reaction is proposed to proceed through a hydrated triketone intermediate. usu.edu In-line FT-IR could be applied to study the kinetics of this process. The disappearance of the strong carbonyl (C=O) stretching bands of this compound (around 1700-1730 cm⁻¹) would be monitored over time. Simultaneously, the appearance of new bands corresponding to the O-H stretch of the hydrated intermediate (around 3200-3500 cm⁻¹) and the characteristic broad O-H and C=O stretches of the acetic acid product (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively) would be tracked. This data allows for the calculation of reaction rates and can provide spectroscopic evidence for the formation and consumption of short-lived intermediates.

| Species | Functional Group | Approximate FT-IR Frequency (cm⁻¹) | Role in Reaction |

| This compound | Ketone C=O | 1700-1730 | Reactant |

| Hydrated Intermediate | Alcohol O-H | 3200-3500 | Intermediate |

| Acetic Acid | Carboxylic Acid O-H | 2500-3300 (broad) | Product |

| Acetic Acid | Carboxylic Acid C=O | 1700-1725 | Product |

Theoretical and Computational Investigations

Quantum Chemical Computational Methodologies Applied to 2,3,4-Pentanetrione

Quantum chemical calculations have become indispensable for elucidating the electronic structure and predicting the behavior of complex organic molecules. For a reactive species like this compound, these methodologies offer insights into its stability, conformation, and potential for chemical transformation.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict geometries, energies, and other molecular properties. In the study of molecules related to this compound, such as other β-dicarbonyls, DFT calculations are standard. researchgate.net For instance, the B3LYP functional combined with basis sets like cc-pVDZ or 6-31+G(d) is commonly used for geometry optimizations and harmonic frequency calculations. orientjchem.orgacs.org Such studies confirm that optimized geometries correspond to local minima on the potential energy surface by ensuring all calculated harmonic frequencies are real. acs.org

For a 1,2,3-triketone system, early computational work using methods like CNDO/2 suggested that a helical conformation would be significantly more stable than a planar one. cdnsciencepub.com More advanced DFT calculations would refine this, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound. These calculations can also determine properties like the molecular electrostatic potential (MEP), which identifies the nucleophilic and electrophilic sites on the molecule. researchgate.net

Computational methods are crucial for identifying and characterizing transient species like reactive intermediates. For this compound, theoretical calculations can predict the structure and stability of intermediates formed during its reactions. It is known that under the influence of light or organic peroxides, vicinal triones can undergo free radical reactions. wikipedia.org Computational models can determine the energetics of the fragmentation of this compound into CH₃COCO• and CH₃CO• radical fragments. wikipedia.org

Furthermore, in oxidative cleavage reactions, triketone intermediates can become hydrated. usu.edu Theoretical studies can model this hydration process, where the central carbonyl group is the most likely site of nucleophilic attack by water. usu.edu DFT calculations can be used to investigate the subsequent coordination of this hydrated intermediate to a metal center, forming a chelate ring, and to evaluate the energy barriers for subsequent bond cleavage steps. usu.edu

Mechanistic Modeling of Chemical Transformations Involving this compound

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational modeling plays a crucial role in elucidating the mechanisms of chemical transformations involving this compound and similar triketones. These theoretical studies help to map out reaction pathways, identify intermediates and transition states, and calculate the associated energy barriers, providing a detailed understanding of the reaction dynamics.

One notable reaction of this compound is its reaction with hydrogen peroxide, which yields two equivalents of acetic acid and carbon monoxide. usu.eduwikipedia.org Mechanistic proposals suggest that this transformation proceeds through the formation of a cyclic intermediate. wikipedia.org In more complex systems, such as the iron(II)-mediated oxidation of related acireductone species, computational studies have shown that the reaction proceeds via a triketone intermediate. usu.edu These studies indicate that the initial step is a two-electron oxidation of the acireductone by dioxygen to form the triketone and a hydroperoxide anion. usu.edu The subsequent reaction of the triketone intermediate with the hydroperoxide anion leads to the cleavage of C-C bonds. usu.edu

Theoretical calculations have also been used to investigate the tautomerism and conformational landscape of related β-dicarbonyl compounds. researchgate.netresearchgate.net By calculating the relative energies of different tautomers and conformers, researchers can predict the most stable species and the energy barriers for their interconversion. researchgate.netresearchgate.net For instance, in a study of 3-phenylazo-2,4-pentanedione, DFT calculations identified nine stable azo-enol conformers, three hydrazo conformers, and two oxo-azo conformers, with the hydrazo form being the most stable in the gas phase. researchgate.net

The table below summarizes key findings from computational studies on the reaction mechanisms involving this compound and analogous compounds.

| Reaction/Process | Computational Method | Key Finding | Reference |

| Reaction with H₂O₂ | Not specified | Proceeds through a cyclic intermediate to form acetic acid and carbon monoxide. | wikipedia.org |

| Fe(II)-mediated O₂ activation | Not specified | A lower energy pathway involves the formation of a Fe(III)-superoxo species that attacks the enolate. | usu.edu |

| O₂ reaction of acireductone analogs | Not specified | Involves triketone and hydroperoxide intermediates; differentiation of chemistry occurs at the triketone level. | usu.edu |

| Tautomerism of 3-phenylazo-2,4-pentanedione | Ab initio (DFT) | The hydrazo conformer is significantly more stable than the azo-enol and oxo-azo forms in the gas phase. | researchgate.net |

| Keto-enol tautomerism in β-triketones | Semi-empirical and DFT | Calculated structures and stabilities of tautomeric forms and transition state structures for enolization. | researchgate.net |

Applications in Advanced Chemical Fields

Applications in Advanced Organic Synthesis

2,3,4-Pentanetrione's utility in organic synthesis is multifaceted, ranging from the formation of heterocyclic compounds to its role as a key intermediate in the creation of specialized organic molecules.

Precursor Role in Heterocyclic Compound Formation

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its reaction with o-phenylenediamine (B120857) results in a condensation reaction to form methyl-quinoxaline-2-methylketone. wikipedia.org In this reaction, the carbonyl groups at the 2 and 3 positions of the pentanetrione react with the amine groups of the o-phenylenediamine. wikipedia.org Another example is its condensation with 2,5,6-triamino-4(3H)pyrimidinone, which yields 6-acetyl-2-amino-7-methyl-4(3H)pteridinone. wikipedia.org

The reactivity of this compound and its derivatives facilitates the creation of various ring systems. For instance, its 3-oxime derivative can undergo cyclization reactions to form different heterocyclic structures. Hydrazine (B178648), being a bifunctional compound with two amine groups, is a key building block in the preparation of many heterocyclic compounds through condensation with difunctional electrophiles like this compound. aau.edu.et

The synthesis of pyrazole (B372694) derivatives, another important class of heterocyclic compounds, can also involve this compound. For example, this compound-3-arylhydrazones can be reacted with p-toluenesulphonyl hydrazine to produce N-(p-toluenesulphonyl)-3-methyl-4-(substituted arylhydrazono)pyrazolin-5-ones. rjpbcs.com

Building Block for Complex Organic Molecules

The reactivity of this compound makes it a valuable building block for the construction of more complex organic molecules. ontosight.ai Its derivatives can be utilized in the preparation of intricate structures. For instance, the synthesis of various this compound-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones has been achieved through the reaction of acetylacetone (B45752) with diazonium salts of 4-aminobenzoic acid-[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazides. researchgate.net

Furthermore, this compound has been used in the synthesis of complex hydrazone derivatives with potential biological activities. ajrconline.orgjocpr.com These syntheses often involve multi-step reactions where the pentanetrione core is elaborated with other functional groups and aromatic systems. semanticscholar.orgresearchgate.net

Synthetic Intermediates for Specialized Organic Compounds

This compound and its derivatives serve as crucial synthetic intermediates in the preparation of specialized organic compounds. The high reactivity of its three carbonyl groups allows for a variety of chemical transformations, making it a useful intermediate in numerous chemical reactions. ontosight.ai The 3-oxime derivative of this compound is particularly valuable in organic synthesis for creating heterocyclic compounds and other complex molecules.

The oxime derivative can undergo reactions such as oxidation and reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations. For example, it can be reduced to form corresponding amines or undergo substitution reactions. These intermediates are valuable in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications.

Analytical Chemistry Methodologies Utilizing this compound and its Derivatives

In the realm of analytical chemistry, this compound and its derivatives have found application as reagents for detection and in chelation-based spectroscopic methods.

Reagents for Detection and Determination of Carbonyl Compounds

Derivatives of this compound, such as its phenylhydrazone, are utilized as chromogenic reagents for the detection of carbonyl compounds. Hydrazones, in general, are an important class of analytical reagents for the determination of various organic compounds, including carbonyls. dergipark.org.tr The reaction of a hydrazone derivative with a carbonyl compound can lead to a measurable change, such as in color or fluorescence, allowing for qualitative and quantitative analysis.

Application in Metal Ion Chelation and Spectroscopic Determination

This compound derivatives, particularly those containing oxime and hydrazone functionalities, exhibit excellent chelating capabilities with metal ions. iucr.org The oxime group, in combination with the carbonyl groups, allows for the formation of stable complexes with various metal ions. cymitquimica.comcymitquimica.com This property is harnessed in analytical methods for the spectroscopic determination of metals. dergipark.org.tr

The formation of a metal-ligand complex often results in a colored solution, and the intensity of the color, which can be measured by spectrophotometry, is proportional to the concentration of the metal ion. This principle is the basis for the use of this compound derivatives in the quantitative analysis of metal ions. For example, a derivative of this compound has been investigated for its electrochemical behavior when complexed with copper, indicating its potential in electroanalytical methods. acs.org

| Compound Name | Application |

| This compound | Precursor in heterocyclic synthesis, building block for complex molecules |

| Methyl-quinoxaline-2-methylketone | Heterocyclic compound formed from this compound |

| 6-Acetyl-2-amino-7-methyl-4(3H)pteridinone | Heterocyclic compound formed from this compound |

| This compound 3-oxime | Intermediate in synthesis, chelating agent |

| This compound-3-arylhydrazones | Intermediates in pyrazole synthesis |

| N-(p-toluenesulphonyl)-3-methyl-4-(substituted arylhydrazono)pyrazolin-5-ones | Pyrazole derivatives |

| This compound-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones | Complex hydrazone derivatives with potential biological activity |

| This compound phenylhydrazone | Chromogenic reagent for carbonyl detection |

Chromogenic Reagent Development

The unique structure of this compound, featuring three carbonyl groups, makes it a candidate for the development of chromogenic reagents. wikipedia.orgontosight.ai Its reactivity allows for the formation of colored compounds through reactions with specific analytes. For instance, derivatives of this compound, such as 3-(Phenylhydrazono)pentane-2,4-dione, which contains a phenylhydrazone substituent, exhibit conjugation and UV-visible absorption properties useful in spectroscopic analysis for detecting carbonyl compounds. The development of such reagents is crucial for various analytical applications, including the determination of compounds in pharmaceutical and biological samples. dergipark.org.tr

Biochemical Research Applications and Enzyme Interaction Studies

The reactivity of this compound extends into the realm of biochemistry, where its interactions with proteins and enzymes are of particular interest.

Modulation of Enzyme Activity through Schiff Base Formation with Proteins

A key reaction of this compound in a biological context is the formation of Schiff bases. aau.edu.et This occurs through the condensation of one of its carbonyl groups with the primary amino groups of amino acid residues in proteins. aau.edu.et This covalent modification can significantly alter the three-dimensional structure and, consequently, the function of the protein, leading to the modulation of enzyme activity. The ability of Schiff bases to form stable coordination compounds with metal ions further expands their potential applications in studying metalloenzymes. aau.edu.et

Interactions with Specific Enzymes (e.g., Hydroxylamine (B1172632) Oxidoreductase)

Research has demonstrated the specific interaction of this compound derivatives with certain enzymes. For example, a derivative of this compound acts as a substrate for hydroxylamine oxidoreductase, an enzyme involved in nitrogen metabolism. This interaction leads to the enzymatic oxidation of hydroxylamine to produce nitrite (B80452). Such findings are valuable for developing biochemical assays to study enzymatic pathways and nitrogen cycles.

Investigation of Cellular Signaling Pathway Modification

The interactions of this compound and its derivatives with proteins can influence cellular signaling pathways. By modifying key proteins such as protein kinases, which are central to cellular regulation, these compounds have the potential to alter processes like cell growth and differentiation. This has prompted investigations into their potential as modulators of cellular functions, although the effects can be dose-dependent.

Contributions to Materials Science and Precursor Chemistry

Beyond its biological applications, this compound serves as a valuable building block in materials science.

Role as Precursor for Coordination Chemistry and Polymeric Systems

The multiple carbonyl groups of this compound make it an excellent precursor for the synthesis of more complex molecules, including those used in coordination chemistry and polymer science. wikipedia.org It can undergo condensation reactions with various molecules to form heterocyclic compounds and coordination complexes. wikipedia.org For example, it reacts with o-phenylenediamine to produce methyl-quinoxaline-2-methylketone. wikipedia.org Furthermore, its ability to form stable complexes with metal ions is a key feature in the development of new materials. For instance, nickel(II) complexes with ligands derived from this compound have been synthesized and structurally characterized, showcasing its versatility as a ligand precursor. researchgate.net

Building Blocks for Novel Material Development

The unique structural feature of this compound, possessing three adjacent carbonyl groups, renders it a highly reactive and versatile precursor in the synthesis of more complex molecules and novel materials. ontosight.ai Its utility as a building block stems from the electrophilicity of its carbonyl carbons, which serve as active sites for a variety of chemical transformations, particularly condensation reactions. These reactions allow for the construction of diverse molecular architectures, including heterocyclic systems and metal-organic complexes, which are foundational to the development of advanced materials.

The reactivity of this compound enables its use as a starting material for synthesizing various heterocyclic compounds. wikipedia.org Condensation reactions with bifunctional reagents lead to the formation of cyclic structures. For instance, the reaction of this compound with o-phenylenediamine results in the formation of methyl-quinoxaline-2-methylketone. wikipedia.org In this specific reaction, the carbonyl groups at positions 2 and 3 of the pentanetrione chain react with the amine groups of the diamine to form the quinoxaline (B1680401) ring system. wikipedia.org

A significant application of this compound and its derivatives in material development is in the synthesis of hydrazones, which are a class of organic compounds with the structure R₁R₂C=NNH₂. aau.edu.etdergipark.org.tr These hydrazones are not only valuable intermediates for creating more complex organic molecules but are also investigated for their own chemical and biological properties that can be harnessed in material design. ajrconline.org For example, the derivative this compound-3-[4-[[(5-nitro-2-furyl)methylene] hydrazino]carbonyl]phenyl]-hydrazone was synthesized and demonstrated antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. aau.edu.etajrconline.org The synthesis of such functionally specific molecules highlights the role of the pentanetrione framework as a scaffold for new material discovery.

Furthermore, derivatives of this compound, such as its oxime, are employed as ligands for the construction of metal-organic complexes. The reaction of this compound-3-oxime with salicyloyl hydrazine in the presence of copper(II) bromide yields a copper(II) complex. iucr.org In the resulting structure, the copper atom is coordinated by nitrogen and oxygen atoms from the ligand. iucr.org Detailed crystallographic studies of such complexes reveal that intermolecular hydrogen bonds can link individual molecules into extended two-dimensional layered structures. iucr.org This capacity for self-assembly into ordered, supramolecular architectures is a critical area of research in modern material science, with potential applications in electronics and catalysis. Hydrazone derivatives in general are considered important for the development of materials for non-linear optical devices and polymers. dergipark.org.tr

The following table summarizes key research findings on the use of this compound as a building block for new compounds and materials.

| Starting Material(s) | Reactant(s) | Resulting Compound/Material | Significance in Material Development |

| This compound | o-phenylenediamine | methyl-quinoxaline-2-methylketone | Formation of heterocyclic quinoxaline systems. wikipedia.org |

| This compound derivative | Hydrazine derivatives | This compound-3-[4-[[(5-nitro-2-furyl)methylene] hydrazino]carbonyl]phenyl]-hydrazone | Synthesis of a functionally specific molecule with antibacterial properties. aau.edu.etajrconline.org |

| This compound-3-oxime | Salicyloyl hydrazine, Copper(II) bromide | Copper(II)-oxime-hydrazone complex | Creation of metal-organic complexes capable of forming 2D layered structures via hydrogen bonding. iucr.org |

| Hydrazone derivatives (general) | Aldehydes/Ketones | Polymers, Nanoparticles | Serve as potential polymer initiators and building blocks for nanoparticles. dergipark.org.tr |

Emerging Research Frontiers

Design and Synthesis of Novel Derivatized 2,3,4-Pentanetrione Systems with Tunable Reactivity